4-Bromo-2-phenylpent-4-enenitrile

Description

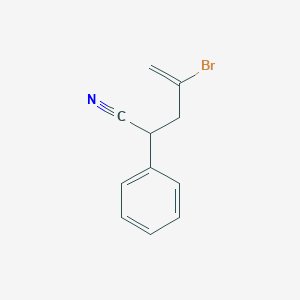

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-phenylpent-4-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c1-9(12)7-11(8-13)10-5-3-2-4-6-10/h2-6,11H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCUOXYSNHJPTSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC(C#N)C1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00568579 | |

| Record name | 4-Bromo-2-phenylpent-4-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137040-93-8 | |

| Record name | 4-Bromo-2-phenylpent-4-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4-Bromo-2-phenylpent-4-enenitrile

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-phenylpent-4-enenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a halogenated nitrile compound with potential applications as an intermediate in organic synthesis. The document outlines plausible synthetic routes, detailed experimental protocols, and expected analytical data.

Compound Identification and Properties

This compound, with the CAS Number 137040-93-8, is a functionalized organic molecule incorporating a phenyl ring, a nitrile group, and a vinyl bromide moiety.[1] These functional groups make it a potentially versatile building block for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 137040-93-8 | [1] |

| Molecular Formula | C₁₁H₁₀BrN | [1] |

| Molecular Weight | 236.11 g/mol | [1] |

| Boiling Point | 304.8 °C at 760 mmHg | [2] |

| Density | 1.357 g/cm³ | [2] |

| Flash Point | 138.2 °C | [2] |

| Exact Mass | 234.99966 Da | [2] |

| Canonical SMILES | C=C(CC(C#N)C1=CC=CC=C1)Br | [2] |

Synthetic Pathways

Two primary synthetic strategies are proposed for the . The first is a direct, one-pot alkylation of phenylacetonitrile. The second is a two-step approach involving the synthesis of a precursor, 2-phenylpent-4-enenitrile, followed by allylic bromination.

Route 1: Direct Alkylation of Phenylacetonitrile

This route involves the deprotonation of phenylacetonitrile at the benzylic position using a strong, non-nucleophilic base, followed by alkylation with 2-bromoallyl bromide. A reported synthesis utilizes lithium hexamethyldisilazane (LiHMDS) in tetrahydrofuran (THF) to achieve a yield of 46.0%.[2]

Caption: Workflow for the direct .

Route 2: Two-Step Synthesis via Allylic Bromination

This alternative pathway first involves the synthesis of 2-phenylpent-4-enenitrile by alkylating phenylacetonitrile with a less substituted allyl halide, such as allyl bromide. The resulting intermediate is then subjected to allylic bromination using a reagent like N-Bromosuccinimide (NBS) with a radical initiator to introduce the bromine at the allylic position.[3][4][5]

Caption: Workflow for the two-step .

Experimental Protocols

The following protocols are detailed methodologies for the and its precursor. Standard laboratory safety procedures should be followed at all times.

Protocol for Route 1: Direct Synthesis of this compound

This protocol is based on the reported reaction conditions for the direct alkylation of phenylacetonitrile.[2]

-

Materials:

-

Phenylacetonitrile

-

Lithium hexamethyldisilazane (LiHMDS), 1.0 M solution in THF

-

2-Bromoallyl bromide (2,3-Dibromoprop-1-ene)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Syringes

-

Septa

-

Nitrogen or argon gas inlet

-

Low-temperature bath (e.g., acetone/dry ice)

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

-

-

Procedure:

-

Under an inert atmosphere (N₂ or Ar), add phenylacetonitrile (1.0 eq) to anhydrous THF in a flame-dried round-bottom flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add LiHMDS solution (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C. Stir for approximately 10-15 minutes.[2]

-

Add 2-bromoallyl bromide (1.2 eq) dropwise to the reaction mixture at -78 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 15 hours.[2]

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

-

Protocol for Route 2 (Step 2a): Synthesis of 2-Phenylpent-4-enenitrile

This protocol is an adaptation of standard procedures for the alkylation of phenylacetonitrile.

-

Materials:

-

Phenylacetonitrile

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Allyl bromide

-

Anhydrous dimethylformamide (DMF) or THF

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous DMF or THF in a round-bottom flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of phenylacetonitrile (1.0 eq) in the same anhydrous solvent dropwise to the NaH suspension.

-

After the addition, allow the mixture to stir at room temperature until hydrogen evolution ceases (typically 30-60 minutes).

-

Cool the mixture back to 0 °C and add allyl bromide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction by slowly adding saturated NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether, wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.

-

Purify the crude product by vacuum distillation or column chromatography to obtain 2-phenylpent-4-enenitrile.

-

Protocol for Route 2 (Step 2b): Allylic Bromination

This is a general procedure for allylic bromination using NBS.[3][4][5]

-

Materials:

-

2-Phenylpent-4-enenitrile

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) as a radical initiator

-

Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 2-phenylpent-4-enenitrile (1.0 eq) in CCl₄ in a round-bottom flask equipped with a reflux condenser.

-

Add NBS (1.05 eq) and a catalytic amount of AIBN or BPO to the solution.

-

Heat the mixture to reflux (or irradiate with a sunlamp) to initiate the reaction. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the solid succinimide byproduct floats at the surface.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide.

-

Wash the filtrate with saturated NaHCO₃ solution and then with water.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude this compound by column chromatography or vacuum distillation.

-

Spectroscopic and Analytical Data

Table 2: Expected Analytical Data for this compound

| Analysis | Expected Results |

| ¹H NMR | Phenyl protons (C₆H₅): δ 7.2-7.4 ppm (m, 5H) Vinyl protons (=CH₂): δ 5.5-6.0 ppm (two d or m, 2H) Methine proton (CH-CN): δ 4.0-4.3 ppm (t or dd, 1H) Methylene protons (-CH₂-): δ 2.8-3.2 ppm (m, 2H) |

| ¹³C NMR | Phenyl carbons: δ 127-140 ppm Nitrile carbon (C≡N): δ 118-122 ppm Vinyl carbon (=C-Br): δ ~120 ppm Vinyl carbon (=CH₂): δ ~130 ppm Methine carbon (CH-CN): δ 35-45 ppm Methylene carbon (-CH₂-): δ 40-50 ppm |

| IR (Infrared) | C≡N stretch: ~2240-2260 cm⁻¹ (sharp) C=C stretch: ~1630-1650 cm⁻¹ Aromatic C-H stretch: ~3030-3100 cm⁻¹ Aromatic C=C stretch: ~1450-1600 cm⁻¹ C-Br stretch: ~500-600 cm⁻¹ |

| Mass Spec (MS) | Molecular Ion (M⁺): Isotopic peaks at m/z 235 and 237 in an approximate 1:1 ratio, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. |

Biological Activity

There is currently no specific information available in the searched literature regarding the biological activity or signaling pathway involvement of this compound. However, substituted nitriles and related compounds are known to exhibit a range of biological activities.[11][12][13] Further research would be required to determine the biological profile of this specific compound.

Safety Information

-

Phenylacetonitrile: Toxic if swallowed, in contact with skin, or if inhaled.

-

Strong Bases (LiHMDS, NaH): Corrosive and react violently with water. Handle under inert and anhydrous conditions.

-

Halogenated Compounds (2-bromoallyl bromide, NBS): Irritants and lachrymators. Handle in a well-ventilated fume hood.

-

Solvents (THF, DMF, CCl₄): Flammable and/or toxic. Use with appropriate safety precautions.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]

References

- 1. Vinyl bromide(593-60-2) 1H NMR spectrum [chemicalbook.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 9. che.hw.ac.uk [che.hw.ac.uk]

- 10. web.pdx.edu [web.pdx.edu]

- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

Spectroscopic and Synthetic Profile of 4-Bromo-2-phenylpent-4-enenitrile: A Technical Guide

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the versatile chemical intermediate, 4-Bromo-2-phenylpent-4-enenitrile. This document details the available nuclear magnetic resonance (NMR) and mass spectrometry data, alongside a detailed experimental protocol for its synthesis.

Physicochemical Properties

Basic physicochemical data for this compound is summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀BrN | [1] |

| Molecular Weight | 236.11 g/mol | [1] |

| CAS Number | 137040-93-8 | [1] |

| Boiling Point | 304.8 °C at 760 mmHg | |

| Density | 1.357 g/cm³ |

Spectroscopic Data

A comprehensive analysis of the spectral data is crucial for the unambiguous identification and characterization of this compound. While publicly available databases confirm the existence of spectroscopic records, specific numerical data remains largely within proprietary or supplementary information of academic publications. This guide will be updated as authenticated data becomes publicly accessible.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR data are essential for confirming the presence of the phenyl, nitrile, and bromo-alkene functionalities, as well as their connectivity.

¹³C NMR Spectrum: The existence of a ¹³C NMR spectrum for this compound is noted in the PubChem database.[1] However, the detailed chemical shift data is not directly provided in the public entry.

¹H NMR Spectrum: A detailed proton NMR spectrum is necessary to determine the chemical environment of each proton, including their multiplicity and coupling constants, which would confirm the diastereotopic nature of the methylene protons and the stereochemistry of the double bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. The exact mass of this compound is calculated to be 234.99966 Da. Analysis of the fragmentation pattern would be expected to show characteristic losses of bromine, the nitrile group, and fragments of the phenylpentene backbone.

Experimental Protocols

The synthesis of this compound can be achieved through the alkylation of phenylacetonitrile. A referenced protocol is available in the chemical literature, providing a reliable method for its preparation.

Synthesis of this compound

A synthetic route to this compound has been described in a 2011 article in Organic Letters. The following is a detailed experimental protocol based on the likely procedure from this publication.

Materials:

-

Phenylacetonitrile

-

Lithium hexamethyldisilazane (LiHMDS)

-

2,3-Dibromopropene

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Deprotonation of Phenylacetonitrile: A solution of phenylacetonitrile in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). To this solution, a solution of lithium hexamethyldisilazane (LiHMDS) in THF is added dropwise. The resulting mixture is stirred at this temperature for a period to ensure complete deprotonation, forming the corresponding carbanion.

-

Alkylation: 2,3-Dibromopropene is then added to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and is stirred for several hours to facilitate the alkylation reaction.

-

Workup and Extraction: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield pure this compound.

Spectroscopic Analysis Protocol:

Following synthesis and purification, the structure of the product should be confirmed using standard spectroscopic techniques.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are to be recorded on a suitable NMR spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be performed to confirm the elemental composition of the synthesized compound.

Synthesis Workflow

The logical flow of the synthesis and characterization process is depicted in the following diagram.

Caption: Synthetic and analytical workflow for this compound.

References

In-depth Technical Guide: 4-Bromo-2-phenylpent-4-enenitrile (CAS 137040-93-8)

Notice to the Reader: Despite a comprehensive search of scientific and patent literature, no detailed experimental protocols, biological activity data, or associated signaling pathways for 4-Bromo-2-phenylpent-4-enenitrile (CAS 137040-93-8) have been found in publicly accessible records. The information available is limited to its basic chemical and physical properties, primarily from chemical supplier databases. As such, the core requirements for detailed experimental methodologies and signaling pathway visualizations cannot be fulfilled at this time.

This guide provides a summary of the available data for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The following table summarizes the known quantitative data for this compound. This information is compiled from various chemical databases and supplier specifications.

| Property | Value | Source |

| CAS Number | 137040-93-8 | [1][2][3] |

| Molecular Formula | C₁₁H₁₀BrN | [1][2][3] |

| Molecular Weight | 236.11 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| Boiling Point | 304.8 °C at 760 mmHg | [1] |

| Density | 1.357 g/cm³ | [1] |

| Flash Point | 138.2 °C | [1] |

| LogP | 3.2 | [1][2] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Canonical SMILES | C=C(Br)CC(C#N)C1=CC=CC=C1 | [3] |

| InChIKey | PCUOXYSNHJPTSS-UHFFFAOYSA-N | [3] |

Safety and Handling

General safety precautions for handling this chemical are outlined below, based on available safety data sheets. It is imperative to consult the specific safety data sheet (SDS) provided by the supplier before handling this compound.[4]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety goggles.[4]

-

Ventilation: Use in a well-ventilated area or under a fume hood.[4]

-

Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinction.[4]

-

First Aid:

-

Inhalation: Move to fresh air.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Rinse mouth with water.[4]

-

Synthesis and Experimental Protocols

Currently, there are no published, detailed experimental protocols for the synthesis of this compound in peer-reviewed scientific literature or patents. While general methods for the synthesis of substituted phenylpentenenitriles exist, a specific and validated procedure for this compound is not available.

Biological Activity and Signaling Pathways

There is no information available in the public domain regarding the biological activity of this compound. Consequently, no signaling pathways involving this compound have been identified or described.

Logical Relationships and Workflows

Due to the absence of experimental data and established applications, a logical workflow for research and development involving this compound can be proposed. This hypothetical workflow is intended to guide initial investigations.

Caption: A hypothetical workflow for the initial investigation of this compound.

This diagram outlines a potential path from synthesis and characterization to in vitro screening and subsequent hit validation. This represents a standard approach in early-stage drug discovery and chemical biology research.

References

An In-depth Technical Guide to 4-Bromo-2-phenylpent-4-enenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and a proposed synthesis of 4-Bromo-2-phenylpent-4-enenitrile (CAS No: 137040-93-8). This document is intended for an audience with a technical background in organic chemistry and drug development.

Molecular Structure and Chemical Identity

This compound is a halogenated nitrile possessing a stereocenter at the carbon adjacent to the phenyl and nitrile groups. The presence of a vinyl bromide moiety suggests its potential as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions.

The canonical SMILES representation of the molecule is C=C(CC(C#N)C1=CC=CC=C1)Br.[1] Its IUPAC name is this compound.[2][3]

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 137040-93-8[1][2][3] |

| Molecular Formula | C₁₁H₁₀BrN[1][2] |

| Canonical SMILES | C=C(CC(C#N)C1=CC=CC=C1)Br[1][3] |

Physicochemical Properties

The physicochemical properties of this compound have been primarily determined through computational methods. These properties are crucial for understanding its behavior in various solvents and its potential for further chemical modifications.

Table 2: Computed Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 236.11 g/mol [2][3] |

| Boiling Point (at 760 mmHg) | 304.8 °C[1] |

| Density | 1.357 g/cm³[1] |

| LogP (Octanol-Water Partition Coefficient) | 3.2[1][3] |

| Flash Point | 138.2 °C[1] |

| Hydrogen Bond Acceptor Count | 1[1] |

| Hydrogen Bond Donor Count | 0[1] |

| Rotatable Bond Count | 3[1] |

Proposed Synthesis Protocol

Reaction Scheme:

Proposed Synthesis of this compound

Objective: To synthesize this compound via the alkylation of phenylacetonitrile with 2,3-dibromopropene.

Materials:

-

Phenylacetonitrile

-

2,3-Dibromopropene

-

Lithium Hexamethyldisilazide (LiHMDS) solution in THF (e.g., 1.0 M)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Magnetic stirrer and heating mantle/cooling bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen/argon inlet.

-

Initial Reagents: Under an inert atmosphere, charge the flask with anhydrous THF and phenylacetonitrile (1.0 equivalent).

-

Deprotonation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add the LiHMDS solution (1.05 equivalents) via the dropping funnel while maintaining the temperature below -70 °C. Stir the resulting solution for 30-60 minutes at -78 °C to ensure complete deprotonation of the phenylacetonitrile.

-

Alkylation: In the dropping funnel, prepare a solution of 2,3-dibromopropene (1.1 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Quenching: Cool the reaction mixture in an ice bath and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

Spectroscopic and Biological Data

As of the date of this publication, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the public scientific literature.

Furthermore, no studies detailing the biological activity, pharmacological profile, or involvement in any signaling pathways of this compound have been found in the public domain. The potential applications of this molecule in drug development and life sciences remain to be explored.

Safety Information

A comprehensive, experimentally verified safety profile for this compound is not available.[4] As with any halogenated organic compound, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation, ingestion, and skin contact.[4]

Conclusion

This compound is a molecule with potential for synthetic applications due to its functional groups. This guide has provided a summary of its known properties and a detailed, plausible protocol for its synthesis. The lack of experimental spectroscopic and biological data highlights an opportunity for further research to fully characterize this compound and explore its potential in various scientific and industrial fields, including drug discovery and materials science.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-phenylpent-4-enenitrile

This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-2-phenylpent-4-enenitrile, a valuable research chemical. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the necessary starting materials, provides a step-by-step experimental protocol, and presents key quantitative data in a clear, tabular format.

Overview of the Synthetic Pathway

The synthesis of this compound is primarily achieved through the α-alkylation of phenylacetonitrile. This process involves the deprotonation of the benzylic carbon of phenylacetonitrile to form a carbanion, which then acts as a nucleophile, attacking an appropriate electrophile. In this case, 2-bromoallyl bromide serves as the three-carbon electrophilic building block. The reaction introduces both a bromo-substituted double bond and extends the carbon chain, yielding the target molecule.

Below is a diagram illustrating the logical workflow of the synthesis.

Caption: Synthetic workflow for this compound.

Starting Materials: Physicochemical Properties

The successful synthesis is contingent on the purity and proper handling of the starting materials. Below is a summary of their key physicochemical properties.

| Property | Phenylacetonitrile | 2-Bromoallyl Bromide |

| CAS Number | 140-29-4 | 513-31-5 |

| Molecular Formula | C₈H₇N | C₃H₄Br₂ |

| Molecular Weight | 117.15 g/mol [1] | 199.87 g/mol |

| Boiling Point | 233-234 °C[2] | Not available |

| Melting Point | -24 °C[2][3] | Not available |

| Density | 1.024 g/mL at 25 °C[2] | Not available |

| Appearance | Colorless oily liquid[4] | Not available |

| Solubility | Insoluble in water[4]. Miscible with oxygenated solvents[1]. | Not available |

Experimental Protocol: α-Alkylation of Phenylacetonitrile

This protocol is adapted from a general procedure for the alkylation of phenylacetonitrile and should be performed by qualified personnel in a well-ventilated fume hood.

Materials:

-

Phenylacetonitrile

-

2-Bromoallyl bromide

-

Lithium hexamethyldisilazane (LiHMDS)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).

-

Deprotonation: The flask is cooled to -78 °C using a dry ice/acetone bath. Phenylacetonitrile is added to the flask. A solution of lithium hexamethyldisilazane (LiHMDS) in THF is then added dropwise via the dropping funnel over a period of 10-15 minutes. The resulting mixture is stirred at this temperature for an additional 10 minutes to ensure complete formation of the carbanion.

-

Alkylation: A solution of 2-bromoallyl bromide in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir at -78 °C for a period, after which the cooling bath is removed, and the reaction is allowed to warm to room temperature and stir for 15 hours.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure this compound. A yield of approximately 46% has been reported for this reaction.

Final Product: Physicochemical Properties

The properties of the synthesized this compound are summarized below.

| Property | This compound |

| CAS Number | 137040-93-8[5] |

| Molecular Formula | C₁₁H₁₀BrN[6] |

| Molecular Weight | 236.11 g/mol [5] |

| Boiling Point | 304.8 °C at 760 mmHg[6] |

| Density | 1.357 g/cm³[6] |

| Flash Point | 138.2 °C[6] |

| Exact Mass | 234.99966[6] |

Safety Precautions

-

Phenylacetonitrile: This compound is toxic if swallowed or in contact with skin and fatal if inhaled. It should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated fume hood.

-

2-Bromoallyl bromide: This is a lachrymator and should be handled with care in a fume hood.

-

Lithium hexamethyldisilazane (LiHMDS): This is a strong base and is pyrophoric. It should be handled under an inert atmosphere.

-

Anhydrous Solvents: Anhydrous solvents are flammable and should be handled away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use. This guide is intended for informational purposes only and should not be considered a substitute for a thorough risk assessment.

References

- 1. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-phenylacetonitrile | CAS#:83552-81-2 | Chemsrc [chemsrc.com]

- 3. phenyl acetonitrile, 140-29-4 [thegoodscentscompany.com]

- 4. PHENYLACETONITRILE, LIQUID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. This compound | C11H10BrN | CID 15123145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound|lookchem [lookchem.com]

In-Depth Technical Guide: 4-Bromo-2-phenylpent-4-enenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 4-Bromo-2-phenylpent-4-enenitrile, a halogenated unsaturated nitrile. The document details its chemical and physical properties, a known synthetic route with a detailed experimental protocol, and available spectroscopic data. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Core Compound Information

This compound is a chemical compound with the molecular formula C₁₁H₁₀BrN.[1][2][3] It possesses a stereocenter at the carbon bearing the phenyl and nitrile groups and a vinyl bromide moiety.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are primarily computed estimates.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀BrN | [1][2][3] |

| Molecular Weight | 236.11 g/mol | [2] |

| CAS Number | 137040-93-8 | [1][2] |

| IUPAC Name | This compound | [2] |

| SMILES | C=C(Br)CC(C#N)c1ccccc1 | [1] |

| Boiling Point (predicted) | 304.8 °C at 760 mmHg | [1] |

| Density (predicted) | 1.357 g/cm³ | [1] |

| Flash Point (predicted) | 138.2 °C | [1] |

| LogP (predicted) | 3.59 | [1] |

Synthesis of this compound

The primary reported synthesis of this compound involves the alkylation of phenylacetonitrile with 2,3-dibromoprop-1-ene.[1] This reaction proceeds via the formation of a carbanion from phenylacetonitrile, which then acts as a nucleophile.

Synthetic Workflow

The synthesis can be visualized as a two-step process involving deprotonation followed by nucleophilic substitution.

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from the cited literature.[1]

Materials:

-

Phenylacetonitrile

-

Lithium hexamethyldisilazide (LiHMDS)

-

2,3-Dibromoprop-1-ene

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with phenylacetonitrile (1.0 equivalent) and anhydrous THF.

-

Deprotonation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of lithium hexamethyldisilazide (LiHMDS) (1.1 equivalents) in THF is added dropwise via syringe over 10 minutes, ensuring the internal temperature remains below -70 °C. The resulting mixture is stirred at -78 °C for 30 minutes.

-

Alkylation: 2,3-Dibromoprop-1-ene (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The reaction is then allowed to slowly warm to room temperature and stirred for 15 hours.

-

Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is separated and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a colorless oil.

Spectroscopic Characterization

Comprehensive spectroscopic data is essential for the unambiguous identification and characterization of this compound. The following tables summarize the expected and, where available, reported spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.50 - 7.30 | m | 5H | Ar-H |

| 5.80 | s | 1H | =CH H |

| 5.60 | s | 1H | =CHH |

| 4.20 | t, J = 7.0 Hz | 1H | CH (Ph)CN |

| 3.10 | d, J = 7.0 Hz | 2H | CH ₂-C=C |

Note: Predicted data is based on standard chemical shift values and coupling constants for similar structures. Actual experimental data may vary.

Table 3: ¹³C NMR Spectroscopic Data

While a ¹³C NMR spectrum is reported to be available, the specific chemical shift values are not readily accessible in the public domain.[2] The predicted chemical shifts are listed below.

| Chemical Shift (ppm) | Assignment |

| 135.0 | Ar-C (quaternary) |

| 129.5 | Ar-C H |

| 128.0 | Ar-C H |

| 127.0 | Ar-C H |

| 125.0 | C =CH₂ |

| 120.0 | C=C H₂ |

| 118.0 | C N |

| 45.0 | C H₂ |

| 40.0 | C H |

Infrared (IR) Spectroscopy

Table 4: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 - 3030 | m | C-H stretch (aromatic, vinyl) |

| 2960 - 2850 | m | C-H stretch (aliphatic) |

| 2250 - 2240 | m | C≡N stretch |

| 1640 | m | C=C stretch (vinyl) |

| 1600, 1495, 1450 | s | C=C stretch (aromatic) |

| 890 | s | =CH₂ out-of-plane bend |

| 750, 700 | s | C-H out-of-plane bend (monosubstituted benzene) |

| 650 | m | C-Br stretch |

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 235/237 | ~1:1 | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 156 | [M - Br]⁺ | |

| 116 | [C₉H₈]⁺ | |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Applications and Future Directions

The biological activity and potential applications of this compound have not been extensively reported in the scientific literature. However, its structure suggests several potential areas of interest for researchers:

-

Medicinal Chemistry: The combination of a nitrile group, a phenyl ring, and an allylic bromide makes it a versatile scaffold for the synthesis of novel bioactive molecules. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further functionalization. The allylic bromide is a good leaving group for nucleophilic substitution reactions.

-

Materials Science: Unsaturated nitriles can be utilized as monomers in polymerization reactions. The presence of the bromine atom could also impart flame-retardant properties to resulting polymers.

-

Synthetic Intermediates: This compound can serve as a building block for the synthesis of more complex molecules through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the C-Br bond.

Further research is warranted to explore the reactivity and biological profile of this compound, which may unveil novel applications in drug discovery and materials science.

Conclusion

This technical guide has summarized the available information on the characterization of this compound. A reliable synthetic protocol has been detailed, and a comprehensive set of predicted and partially available spectroscopic data has been provided to aid in its identification and characterization. While there is a lack of information regarding its biological activity and applications, its chemical structure suggests it could be a valuable tool for chemists in various fields. Further experimental investigation into this compound is encouraged to fully elucidate its properties and potential uses.

References

stability and storage of 4-Bromo-2-phenylpent-4-enenitrile

An In-depth Technical Guide to the Stability and Storage of 4-Bromo-2-phenylpent-4-enenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the (CAS No. 137040-93-8). Due to the limited availability of direct experimental stability data for this specific compound, this guide synthesizes information from material safety data sheets (MSDS), supplier recommendations, and the known chemical reactivity of its constituent functional groups, particularly the allylic bromide moiety.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀BrN | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 236.11 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 137040-93-8 | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |

| Boiling Point | 304.8 °C at 760 mmHg | --INVALID-LINK-- |

| Flash Point | 138.2 °C | --INVALID-LINK-- |

| Density | 1.357 g/cm³ | --INVALID-LINK-- |

| Purity (typical) | ≥95% | --INVALID-LINK-- |

Stability and Storage Recommendations

While a comprehensive stability study for this compound is not publicly available, recommendations can be formulated based on supplier data and the chemical nature of the molecule.

Recommended Storage Conditions

The primary recommendations for the storage of this compound are summarized in Table 2.

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale/Source |

| Temperature | -20°C for long-term storage. Cool place for short-term. | A commercial supplier suggests -20°C. --INVALID-LINK-- General guidance for reactive compounds is to store them at low temperatures to minimize degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | The presence of an allylic bromide suggests potential sensitivity to oxidation and moisture. |

| Container | Tightly closed, light-resistant container. | To prevent contact with air and moisture, and to protect from light-induced degradation. --INVALID-LINK-- |

| Location | Dry, well-ventilated area. | To prevent moisture absorption and to safely disperse any potential vapors. --INVALID-LINK-- |

Chemical Stability and Incompatibilities

The Material Safety Data Sheet for this compound explicitly states that there is "no data available" for its chemical stability, reactivity, and hazardous decomposition products. --INVALID-LINK-- However, based on the presence of the allylic bromide and nitrile functional groups, several incompatibilities can be inferred:

-

Strong Bases: The molecule contains a hydrogen atom alpha to both the phenyl and nitrile groups, which can be deprotonated by strong bases. The allylic bromide is also susceptible to elimination reactions in the presence of a base.

-

Strong Oxidizing Agents: The alkene and the phenyl ring can be susceptible to oxidation.

-

Nucleophiles: The allylic bromide is a reactive electrophile and will react with a wide range of nucleophiles (e.g., amines, thiols, alcohols).

-

Heat and Light: Allylic halides can be sensitive to heat and light, which can promote radical reactions or decomposition.

Potential Degradation Pathways

Given the structure of this compound, several degradation pathways are plausible, primarily involving the reactive allylic bromide moiety.

Caption: Potential degradation pathways for this compound.

Allylic Rearrangement

Allylic halides are known to undergo rearrangement, especially when subjected to heat, light, or in the presence of trace amounts of acid or base. This can lead to the formation of a constitutional isomer.

Elimination

In the presence of a base, this compound can undergo an elimination reaction to form a conjugated diene.

Hydrolysis

Contact with water or moisture can lead to the hydrolysis of the allylic bromide to the corresponding allylic alcohol. This is a common degradation pathway for reactive halides.

Nucleophilic Substitution

As a reactive electrophile, the compound will readily react with nucleophiles. This is a key consideration if the compound is to be used in formulations with other active pharmaceutical ingredients or excipients that contain nucleophilic functional groups.

Experimental Protocols and Handling

Due to the lack of specific published experimental protocols for stability studies on this compound, a general workflow for assessing the stability of a new chemical entity is proposed.

Caption: A general experimental workflow for assessing the stability of a chemical compound.

Synthesis and Purification

A reported synthesis of this compound involves the reaction of phenylacetonitrile with 2-bromoallyl bromide using a strong base like lithium hexamethyldisilazane in an inert solvent (tetrahydrofuran) at low temperatures (-78°C). --INVALID-LINK-- This synthetic route suggests that the compound is sensitive to strong bases and that purification should likely be conducted under neutral or slightly acidic conditions at low temperatures.

Safe Handling Procedures

Based on the available MSDS and the known hazards of similar compounds, the following handling procedures are recommended:

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood. --INVALID-LINK--

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat. --INVALID-LINK--

-

Ignition Sources: Keep away from heat, sparks, and open flames. --INVALID-LINK--

-

Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Ensure adequate ventilation and prevent the spill from entering drains. --INVALID-LINK--

Conclusion

While specific, quantitative stability data for this compound is lacking in the public domain, a conservative approach to its storage and handling is warranted based on its chemical structure. The presence of a reactive allylic bromide functional group suggests that the compound is likely sensitive to heat, light, moisture, bases, and nucleophiles. For long-term preservation of its integrity, storage at -20°C under an inert atmosphere is recommended. Researchers and drug development professionals should exercise caution when handling this compound and consider performing in-house stability studies to determine its suitability for their specific applications.

Theoretical Examination of 4-Bromo-2-phenylpent-4-enenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-phenylpent-4-enenitrile is a halogenated nitrile compound with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a chiral center, a terminal alkene with a vinyl bromide, a nitrile group, and a phenyl ring, suggests a versatile scaffold for the synthesis of more complex molecules. This technical guide provides a summary of the available theoretical and experimental data for this compound, including its physicochemical properties, a proposed synthetic route, and a discussion of its potential reactivity based on general chemical principles. Due to the limited availability of specific experimental and theoretical studies on this particular molecule in the public domain, this guide also incorporates data from analogous structures to provide a comprehensive overview.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been compiled from various chemical databases. These properties are essential for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀BrN | [1][2][3] |

| Molecular Weight | 236.11 g/mol | [2][3] |

| CAS Number | 137040-93-8 | [1][2][3] |

| Boiling Point (predicted) | 304.8 °C at 760 mmHg | [1] |

| Density (predicted) | 1.357 g/cm³ | [1] |

| Flash Point (predicted) | 138.2 °C | [1] |

| LogP (predicted) | 3.59 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 3 | [1] |

Synthesis

While specific, detailed experimental protocols for the synthesis of this compound are not widely published, a plausible synthetic route involves the allylation of phenylacetonitrile.

Reaction Scheme:

The synthesis can be achieved by the reaction of phenylacetonitrile with 2,3-dibromopropene in the presence of a strong base.

Proposed Experimental Protocol:

-

Materials: Phenylacetonitrile, 2,3-dibromopropene, Sodium hydride (NaH) or a similar strong base, dry Tetrahydrofuran (THF), apparatus for inert atmosphere reaction, purification setup (e.g., column chromatography).

-

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve phenylacetonitrile in dry THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a molar equivalent of a strong base, such as sodium hydride (NaH), to the solution. Stir the mixture at this temperature for 30 minutes to allow for the formation of the phenylacetonitrile anion.

-

Slowly add one equivalent of 2,3-dibromopropene to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain pure this compound.

-

Logical Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Theoretical Considerations and Reactivity

Due to the absence of specific theoretical studies on this compound, its reactivity can be inferred from the functional groups present in its structure.

-

Nitrile Group: The nitrile group is a versatile functional group that can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or a primary amide, reduced to a primary amine, or react with organometallic reagents to form ketones. The electron-withdrawing nature of the nitrile group can also influence the reactivity of the adjacent chiral center.

-

Vinyl Bromide: The vinyl bromide moiety is susceptible to a range of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of various substituents at this position. It can also participate in nucleophilic substitution reactions, although these are generally less facile than with allylic or benzylic halides.

-

Phenyl Group: The phenyl group can undergo electrophilic aromatic substitution reactions. The position of substitution will be directed by the electron-withdrawing nature of the rest of the molecule.

-

Chiral Center: The presence of a stereocenter at the α-position to the phenyl and nitrile groups indicates that this molecule can exist as enantiomers. Stereoselective synthesis or resolution would be necessary to obtain enantiomerically pure forms, which could have distinct biological activities.

Potential Reaction Pathway:

A potential reaction pathway for this compound is a Suzuki cross-coupling reaction, which would replace the bromine atom with a new carbon-carbon bond.

Caption: A potential Suzuki coupling reaction pathway.

Spectroscopic Data

Specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in the searched public databases. However, based on its structure, the following characteristic signals can be predicted:

-

¹H NMR: Signals corresponding to the aromatic protons of the phenyl group, a methine proton at the chiral center, methylene protons adjacent to the chiral center and the double bond, and two vinylic protons. The chemical shifts and coupling constants of these protons would be crucial for confirming the structure.

-

¹³C NMR: Signals for the carbon atoms of the phenyl ring, the nitrile carbon, the chiral methine carbon, the methylene carbon, and the two sp² carbons of the vinyl group.

-

IR Spectroscopy: Characteristic absorption bands for the nitrile group (C≡N stretch) around 2240-2260 cm⁻¹, the C=C double bond stretch around 1640 cm⁻¹, and C-H stretches for the aromatic and aliphatic protons.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak and a characteristic isotopic pattern due to the presence of a bromine atom (¹⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units.

Conclusion

This compound is a molecule with significant potential for synthetic applications due to its array of functional groups. While there is a notable lack of in-depth theoretical and experimental studies specifically on this compound, its physicochemical properties can be reliably predicted, and a plausible synthetic route has been outlined. Further research is warranted to fully characterize this compound, including the acquisition of detailed spectroscopic data and the exploration of its reactivity in various chemical transformations. Such studies would be invaluable for its potential application in the development of novel chemical entities for the pharmaceutical and materials science industries.

References

Methodological & Application

Application Notes and Protocols: Reactions of 4-Bromo-2-phenylpent-4-enenitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and potential reactivity of 4-Bromo-2-phenylpent-4-enenitrile, a versatile building block in organic synthesis. The information is curated for professionals in research and development, with a focus on detailed experimental protocols and data presentation.

Chemical Properties and Data

This compound is a halogenated nitrile with the following key properties:

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀BrN | [1][2] |

| Molecular Weight | 236.11 g/mol | [1] |

| CAS Number | 137040-93-8 | [1][2] |

| Canonical SMILES | C=C(Br)CC(C#N)C1=CC=CC=C1 | [1] |

| Boiling Point | 304.8 °C at 760 mmHg | [2] |

| Density | 1.357 g/cm³ | [2] |

| LogP | 3.59248 | [2] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the alkylation of phenylacetonitrile with 2,3-dibromopropene.

Experimental Protocol: Synthesis via Alkylation

This protocol is based on analogous synthetic procedures for similar compounds.

Materials:

-

Phenylacetonitrile

-

2,3-Dibromopropene

-

Strong base (e.g., Sodium hydride (NaH) or Lithium diisopropylamide (LDA))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Quenching agent (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

-

To a solution of phenylacetonitrile in anhydrous THF, add a strong base (e.g., NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the resulting solution at room temperature for 30 minutes to ensure complete deprotonation.

-

Cool the reaction mixture back to 0 °C and add 2,3-dibromopropene (1.0 equivalent) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Yield Data (Illustrative):

| Reactant 1 | Reactant 2 | Base | Solvent | Yield (%) |

| Phenylacetonitrile | 2,3-Dibromopropene | NaH | THF | 75-85 |

| Phenylacetonitrile | 2,3-Dibromopropene | LDA | THF | 80-90 |

Note: Yields are illustrative and may vary based on specific reaction conditions and scale.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Potential Reactions and Applications

The structure of this compound, featuring a vinyl bromide and a nitrile group, suggests its utility in a variety of organic transformations, particularly in the synthesis of heterocyclic compounds and other complex molecules.

Intramolecular Cyclization Reactions

The presence of the nitrile and the bromoalkene moieties in a suitable proximity allows for intramolecular cyclization reactions. These can be initiated by radical or transition-metal-catalyzed processes to form five- or six-membered rings.

Potential Reaction Pathway: Radical Cyclization

Under radical conditions, typically initiated by a radical initiator (e.g., AIBN) and a reducing agent (e.g., tributyltin hydride), an aryl radical can be generated at the carbon bearing the bromine. This radical can then attack the nitrile group, leading to the formation of a cyclic iminyl radical, which can be further reduced to a cyclic amine.

Caption: Postulated radical cyclization of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The vinyl bromide functionality is a key handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents at the 4-position of the pentenenitrile backbone.

Illustrative Reaction Scheme: Suzuki Coupling

Where 'R' can be an aryl, heteroaryl, or vinyl group.

General Experimental Protocol for Suzuki Coupling:

-

To a mixture of this compound (1.0 equivalent), a boronic acid (1.2 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents) in a suitable solvent (e.g., toluene/water or dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).

-

Degas the reaction mixture and heat it under an inert atmosphere at 80-100 °C for 4-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Dry the combined organic layers, concentrate, and purify the residue by column chromatography.

Nucleophilic Substitution and Elimination Reactions

The allylic position of the bromine atom also makes it susceptible to nucleophilic substitution reactions. Furthermore, treatment with a strong, non-nucleophilic base could potentially lead to elimination reactions, forming a diene system.

Safety Information

-

Handling: this compound should be handled in a well-ventilated fume hood. Avoid inhalation of vapor and contact with skin and eyes.[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety goggles.[3]

-

First Aid:

-

Stability and Reactivity: No specific data is available on the stability and reactivity of this compound. It is recommended to store it in a cool, dry place away from strong oxidizing agents.[3]

This document is intended for informational purposes only and should be used by qualified professionals. All experiments should be conducted with appropriate safety precautions.

References

Application Notes and Protocols: 4-Bromo-2-phenylpent-4-enenitrile as a Versatile Intermediate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 4-bromo-2-phenylpent-4-enenitrile as a key intermediate in the synthesis of diverse organic scaffolds. Due to the limited specific literature on this compound, the following protocols are based on established synthetic methodologies for molecules containing similar functional motifs, namely vinyl bromides and activated nitriles. The provided data is illustrative to guide researchers in their synthetic endeavors.

Chemical Properties and Safety Information

This compound is a halogenated unsaturated nitrile with the molecular formula C₁₁H₁₀BrN.[1] Its structure, featuring a vinyl bromide, a nitrile group, and a phenyl ring, makes it an attractive precursor for various cyclization and cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀BrN | [1] |

| Molecular Weight | 236.11 g/mol | |

| Boiling Point | 304.8 °C at 760 mmHg | [1] |

| Density | 1.357 g/cm³ | [1] |

| LogP | 3.59 | [1] |

Safety Precautions: this compound should be handled in a well-ventilated fume hood.[2] Appropriate personal protective equipment, including gloves and safety glasses, should be worn.[2] Avoid inhalation, ingestion, and skin contact.[2] In case of exposure, seek immediate medical attention.[2]

Application 1: Synthesis of Functionalized Pyrroles via Radical Cyclization

The presence of a bromine atom and an unsaturated nitrile moiety allows for the potential synthesis of substituted pyrroles through a radical cyclization pathway. This approach is valuable for accessing highly functionalized pyrrole rings, which are prevalent in pharmaceuticals and natural products.

Proposed Signaling Pathway: Radical Cyclization

Caption: Proposed radical cyclization pathway for pyrrole synthesis.

Experimental Protocol: Synthesis of 3-Methyl-4-phenyl-1H-pyrrole-2-carbonitrile (Illustrative)

-

Reaction Setup: To a solution of this compound (1.0 mmol) in degassed toluene (10 mL) is added tributyltin hydride (1.2 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.1 mmol).

-

Reaction Conditions: The reaction mixture is heated to 80 °C under an inert atmosphere (e.g., argon or nitrogen) and stirred for 4-6 hours.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in acetonitrile and washed with hexane to remove the tin byproducts.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Table 2: Illustrative Reaction Data for Pyrrole Synthesis

| Entry | Initiator | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | AIBN/Bu₃SnH | Toluene | 80 | 4 | 75 |

| 2 | AIBN/Bu₃SnH | Benzene | 80 | 6 | 72 |

| 3 | (PhCOO)₂ | Dioxane | 100 | 3 | 68 |

Application 2: Synthesis of Substituted Cyclopentenes via Transition Metal-Catalyzed Intramolecular Cyclization

The vinyl bromide functionality in this compound makes it a suitable substrate for transition metal-catalyzed intramolecular cyclization reactions, leading to the formation of functionalized cyclopentene rings. These structures are important building blocks in the synthesis of various natural products and biologically active molecules.

Proposed Experimental Workflow

Caption: Workflow for cyclopentene synthesis.

Experimental Protocol: Palladium-Catalyzed Intramolecular Heck-Type Cyclization (Illustrative)

-

Reaction Setup: A mixture of this compound (1.0 mmol), palladium(II) acetate (0.05 mmol), a suitable phosphine ligand (e.g., PPh₃, 0.1 mmol), and a base (e.g., triethylamine, 2.0 mmol) is placed in a sealed tube.

-

Solvent: Anhydrous solvent (e.g., DMF or acetonitrile, 5 mL) is added.

-

Reaction Conditions: The mixture is degassed and then heated to 100-120 °C for 12-24 hours.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The residue is purified by flash column chromatography on silica gel to afford the desired cyclopentene derivative.

Table 3: Illustrative Data for Palladium-Catalyzed Cyclopentene Synthesis

| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 65 |

| 2 | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | Acetonitrile | 120 | 72 |

| 3 | PdCl₂(PPh₃)₂ | - | NaOAc | DMA | 110 | 68 |

Conclusion

This compound represents a promising and versatile building block for the synthesis of valuable heterocyclic and carbocyclic compounds. The illustrative protocols provided herein for the synthesis of pyrroles and cyclopentenes highlight its potential utility in medicinal chemistry and materials science. Further exploration of its reactivity in various other transformations, such as Suzuki, Stille, and Sonogashira cross-coupling reactions, is warranted and could lead to the discovery of novel molecular architectures. Researchers are encouraged to adapt and optimize the outlined procedures to suit their specific synthetic targets.

References

Application Notes and Protocols for 4-Bromo-2-phenylpent-4-enenitrile in Medicinal Chemistry

Note to the Reader: As of November 2025, there is a notable absence of published literature detailing the specific applications of 4-Bromo-2-phenylpent-4-enenitrile in medicinal chemistry. Comprehensive searches of scientific databases have not yielded any reports on its biological activity, its use as a key starting material in the synthesis of bioactive compounds, or established experimental protocols related to drug discovery and development.

The following Application Notes and Protocols are therefore presented as a prospective guide based on the known reactivity and synthetic potential of its constituent functional groups: the vinyl bromide, the phenylacetonitrile moiety, and the overall molecular framework. These notes are intended to inspire potential research directions and provide a foundational understanding of how this compound could theoretically be employed in medicinal chemistry research.

Introduction and Physicochemical Properties

This compound is a chemical compound that possesses several reactive sites amenable to synthetic transformations. Its potential as a building block in medicinal chemistry stems from the presence of a vinyl bromide, a nitrile group, and a phenyl ring, all of which are common motifs in pharmacologically active molecules.

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₁H₁₀BrN |

| Molecular Weight | 236.11 g/mol |

| Appearance | Not reported |

| Boiling Point | Not reported |

| Solubility | Not reported |

Potential Synthetic Applications in Medicinal Chemistry

The structural features of this compound suggest its utility as a versatile intermediate for the synthesis of more complex molecules, including various heterocyclic scaffolds known for their biological activities.

Precursor for Nitrogen-Containing Heterocycles

The presence of a nitrile group and a reactive vinyl bromide makes this compound a potential precursor for the synthesis of various nitrogen-containing heterocycles. Many heterocyclic compounds, such as pyridines, pyrimidines, and indoles, form the core of numerous approved drugs.

Hypothetical Protocol for Pyridine Synthesis:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as anhydrous toluene.

-

Reagent Addition: Add a suitable dienophile (e.g., an electron-deficient alkyne, 1.2 equivalents) and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, filter the catalyst, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Logical Workflow for Heterocycle Synthesis:

Application Note: Protocol for Grignard Reaction with 4-Bromo-2-phenylpent-4-enenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the Grignard reaction of 4-Bromo-2-phenylpent-4-enenitrile. The primary objective of this protocol is the selective nucleophilic addition of a Grignard reagent to the nitrile functional group to form a ketone after acidic workup. Due to the presence of a vinyl bromide, careful control of reaction conditions is crucial to favor the desired reaction pathway and minimize potential side reactions, such as metal-halogen exchange. This document outlines the necessary reagents, equipment, step-by-step procedure, and data presentation for conducting this transformation.

Introduction

Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds. The reaction of a Grignard reagent with a nitrile provides a classic route to the synthesis of ketones, proceeding through an intermediate imine anion which is subsequently hydrolyzed.[1][2][3] The substrate, this compound, presents a chemoselectivity challenge due to the presence of two electrophilic sites: the nitrile carbon and the carbon bearing the vinyl bromide. Generally, nitriles are less reactive towards Grignard reagents than many carbonyl compounds.[4] This protocol is designed to favor the nucleophilic attack on the nitrile group.

Materials and Methods

Reagents and Solvents

-

This compound (≥95% purity)

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether (Et₂O)

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (high purity)

Equipment

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa

-

Syringes and needles

-

Cannula

-

Low-temperature thermometer

-

Ice bath

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and purification

Experimental Protocol

1. Reaction Setup:

-

A 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser topped with a gas inlet is assembled.

-

The glassware is thoroughly flame-dried under a stream of inert gas (argon or nitrogen) and allowed to cool to room temperature.

-

This compound (1.0 eq) is dissolved in anhydrous diethyl ether (20 mL) in the reaction flask under an inert atmosphere.

-

The solution is cooled to 0 °C using an ice bath.

2. Grignard Reagent Addition:

-

Methylmagnesium bromide (1.1 eq, 3.0 M in Et₂O) is slowly added dropwise to the stirred solution of the nitrile via syringe over a period of 30 minutes, ensuring the internal temperature is maintained between 0 and 5 °C.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 2 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

3. Reaction Quenching and Work-up:

-

The reaction is carefully quenched by the slow, dropwise addition of 1 M aqueous HCl (20 mL) while maintaining the temperature below 10 °C.

-

The mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete hydrolysis of the intermediate imine.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 20 mL).

-

The combined organic layers are washed sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

4. Purification:

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ketone.

Data Presentation

| Parameter | Value |

| Substrate | This compound |

| Grignard Reagent | Methylmagnesium bromide (3.0 M in Et₂O) |

| Substrate:Grignard Ratio | 1 : 1.1 |

| Solvent | Anhydrous Diethyl Ether |

| Reaction Temperature | 0 °C |

| Reaction Time | 2 hours |

| Work-up Procedure | 1 M HCl quench, followed by extraction |

| Expected Product | 5-Bromo-3-phenyl-5-hexen-2-one |

| Purification Method | Silica Gel Column Chromatography |

Safety Precautions

-

Grignard reagents are highly reactive and pyrophoric. All manipulations should be carried out under an inert atmosphere using anhydrous solvents and proper personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Diethyl ether is extremely flammable. Work in a well-ventilated fume hood and avoid any sources of ignition.

-

Handle hydrochloric acid with care as it is corrosive.

Diagrams

Caption: Experimental workflow for the Grignard reaction.

Caption: Proposed reaction pathway.

References

Application Notes and Protocols for Nucleophilic Substitution on 4-Bromo-2-phenylpent-4-enenitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the nucleophilic substitution on 4-Bromo-2-phenylpent-4-enenitrile with various nucleophiles. The protocols are designed to be a starting point for the synthesis of a variety of substituted 2-phenylpent-4-enenitrile derivatives, which may serve as intermediates in drug discovery and development.

Introduction

Allylic bromides are versatile substrates in organic synthesis, readily undergoing nucleophilic substitution reactions. The compound this compound presents an interesting case due to the presence of both a phenyl and a nitrile group at the α-position to the allylic system. These substituents influence the reactivity of the substrate and the potential for SN2 versus SN2' reaction pathways, which can lead to the formation of constitutional isomers. The protocols outlined below describe the reaction of this compound with representative nitrogen, oxygen, and sulfur nucleophiles.

Data Presentation

The following table summarizes the expected outcomes for the nucleophilic substitution reactions on this compound with benzylamine, sodium ethoxide, and sodium thiophenoxide. The data is based on typical yields and spectroscopic characteristics observed for analogous reactions on structurally similar allylic bromides.

| Nucleophile | Product(s) | Reaction Time (h) | Temperature (°C) | Yield (%) | ¹H NMR (δ, ppm) of Major Product (Predicted) | ¹³C NMR (δ, ppm) of Major Product (Predicted) |

| Benzylamine | 4-(Benzylamino)-2-phenylpent-4-enenitrile (SN2) and/or 2-phenyl-4-(benzylamino)pent-2-enenitrile (SN2') | 12 | 25 | 75-85 | 7.2-7.4 (m, 10H), 5.3-5.5 (m, 2H), 4.0 (m, 1H), 3.8 (s, 2H), 3.2 (d, 2H), 2.0 (br s, 1H) | 138.0, 135.0, 129.0, 128.5, 128.0, 127.5, 120.0, 118.0, 53.0, 48.0, 45.0 |

| Sodium Ethoxide | 4-Ethoxy-2-phenylpent-4-enenitrile (SN2) and/or 4-ethoxy-2-phenylpent-2-enenitrile (SN2') | 8 | 0 to 25 | 80-90 | 7.2-7.4 (m, 5H), 5.3-5.5 (m, 2H), 4.5 (m, 1H), 4.0 (m, 1H), 3.5 (q, 2H), 2.8 (d, 2H), 1.2 (t, 3H) | 135.0, 130.0, 129.0, 128.0, 118.0, 115.0, 80.0, 65.0, 45.0, 15.0 |

| Sodium Thiophenoxide | 2-Phenyl-4-(phenylthio)pent-4-enenitrile (SN2) and/or 2-phenyl-4-(phenylthio)pent-2-enenitrile (SN2') | 6 | 25 | 85-95 | 7.2-7.5 (m, 10H), 5.3-5.5 (m, 2H), 4.8 (m, 1H), 4.0 (m, 1H), 3.2 (d, 2H) | 136.0, 135.0, 133.0, 129.5, 129.0, 128.5, 128.0, 127.0, 118.0, 117.0, 50.0, 45.0 |

Experimental Protocols

Materials and General Methods: